

Application Notes and Protocols: 1-(2-Diisopropylaminoethyl)piperazine in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 1-(2-Diisopropylaminoethyl)piperazine

Cat. No.: B1273169

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Introduction

1-(2-Diisopropylaminoethyl)piperazine is a versatile bifunctional building block increasingly utilized in the synthesis of complex pharmaceutical agents. Its unique structure, featuring a piperazine ring and a sterically hindered tertiary amine, offers multiple points for chemical modification, making it a valuable scaffold in drug discovery. The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.^[1] This document provides detailed application notes and experimental protocols for the use of **1-(2-Diisopropylaminoethyl)piperazine** in the synthesis of biologically active molecules, with a focus on N-alkylation reactions, a common strategy in drug development.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of **1-(2-Diisopropylaminoethyl)piperazine** is presented in Table 1.

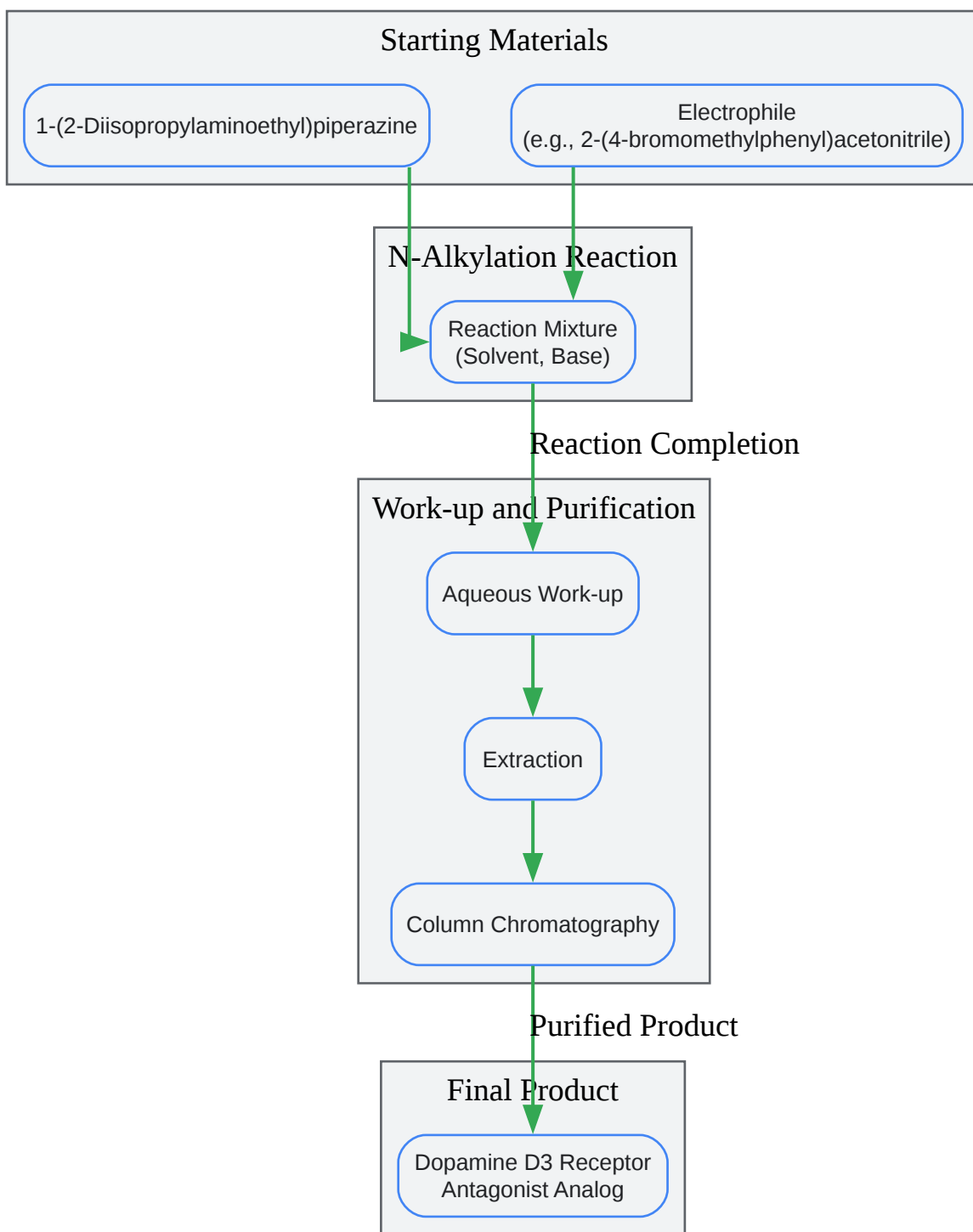
Property	Value	Reference
CAS Number	59955-93-0	[2]
Molecular Formula	C ₁₂ H ₂₇ N ₃	[3]
Molecular Weight	213.36 g/mol	[3]
Appearance	Solid	[2]
InChI Key	IDWCYRNCJHGJAL-UHFFFAOYSA-N	[2]
SMILES	<chem>CC(C)N(CCN1CCNCC1)C(C)C</chem>	[2]

Safety and Handling: **1-(2-Diisopropylaminoethyl)piperazine** is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application in the Synthesis of a Dopamine D3 Receptor Antagonist Analog

This section details a representative synthetic application of **1-(2-Diisopropylaminoethyl)piperazine** as a building block in the synthesis of a potential dopamine D3 receptor antagonist. The dopamine D3 receptor is a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia and substance abuse. [4][5] The described protocol is based on established N-alkylation methodologies for piperazine derivatives, similar to those used in the synthesis of approved drugs like Cariprazine.[6][7]

The overall synthetic workflow is depicted below:



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Figure 1: Synthetic workflow for the N-alkylation of **1-(2-Diisopropylaminoethyl)piperazine**.

Experimental Protocol: Synthesis of 2-(4-((4-(2-(diisopropylamino)ethyl)piperazin-1-yl)methyl)phenyl)acetonitrile

This protocol details the N-alkylation of **1-(2-Diisopropylaminoethyl)piperazine** with 2-(4-(bromomethyl)phenyl)acetonitrile.

Materials:

- **1-(2-Diisopropylaminoethyl)piperazine**
- 2-(4-(bromomethyl)phenyl)acetonitrile
- Anhydrous Potassium Carbonate (K_2CO_3)
- Anhydrous Acetonitrile (CH_3CN)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **1-(2-Diisopropylaminoethyl)piperazine** (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- Add anhydrous acetonitrile to the flask to form a stirrable suspension.
- In a separate flask, dissolve 2-(4-(bromomethyl)phenyl)acetonitrile (1.1 eq) in a minimal amount of anhydrous acetonitrile.

- Slowly add the solution of the electrophile to the stirred piperazine suspension at room temperature.
- Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
- Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Optimization of Reaction Conditions

The N-alkylation of piperazines can be influenced by several factors. Table 2 summarizes key parameters and their typical ranges for optimizing the synthesis.

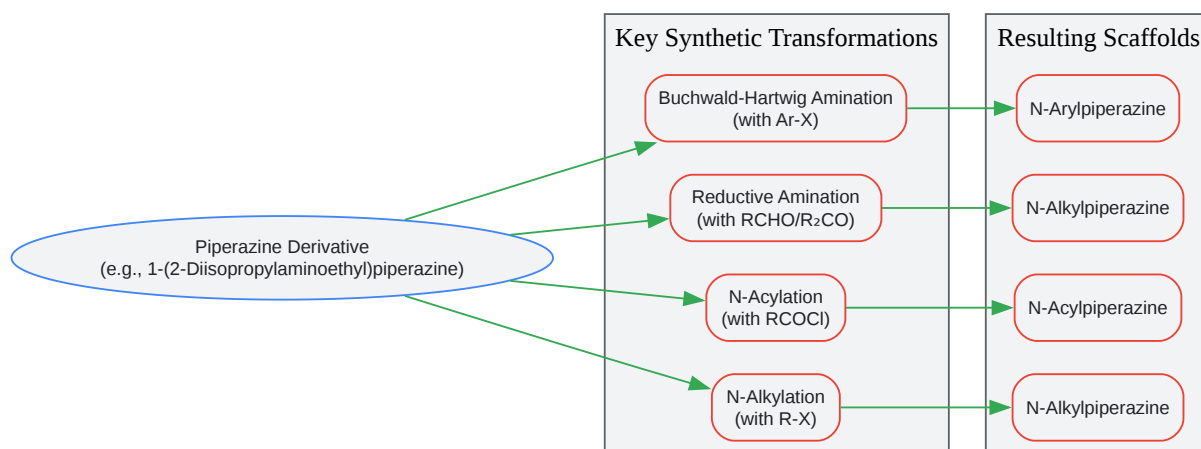
Parameter	Condition	Rationale
Base	K ₂ CO ₃ , Cs ₂ CO ₃ , Et ₃ N	To neutralize the acid formed during the reaction and facilitate the nucleophilic attack of the piperazine nitrogen.[2]
Solvent	Acetonitrile, DMF, THF	Aprotic polar solvents are generally preferred to dissolve the reactants and facilitate the SN2 reaction.[2]
Temperature	Room Temperature to 80 °C	Heating is often required to drive the reaction to completion in a reasonable time.[2]
Stoichiometry	1.0 - 1.2 eq of electrophile	A slight excess of the electrophile can ensure complete consumption of the starting piperazine.

General Synthetic Strategies Involving Piperazine Derivatives

The N-alkylation described above is a cornerstone of synthetic strategies involving piperazine building blocks. Other common transformations include:

- **Acylation:** Reaction of the piperazine nitrogen with acyl chlorides or anhydrides to form amides. This is a key step in the synthesis of many pharmaceuticals.
- **Reductive Amination:** Reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond.[8]
- **Buchwald-Hartwig Amination:** A palladium-catalyzed cross-coupling reaction to form arylpiperazines from aryl halides or triflates.[6]

The logical relationship between these key synthetic transformations is illustrated in the following diagram:



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Figure 2: Common synthetic transformations of piperazine derivatives.

Conclusion

1-(2-Diisopropylaminoethyl)piperazine is a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its dual functionality allows for the introduction of the piperazine motif and a sterically hindered tertiary amine, which can be strategically utilized to modulate the physicochemical and pharmacological properties of a lead compound. The provided protocols and application notes serve as a guide for researchers in the effective utilization of this building block in their drug discovery and development programs. The established reactivity of the piperazine core, particularly in N-alkylation reactions, provides a reliable and efficient means to construct complex molecular architectures with therapeutic potential.

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